N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4-DIMETHOXYBENZAMIDE
Description
This compound is a benzimidazole-benzamide hybrid with a 1,3-benzodiazole (benzimidazole) core substituted at position 1 with a (2,5-dimethylphenyl)methyl group and at position 2 with an ethyl linker to a 3,4-dimethoxybenzamide moiety. The 3,4-dimethoxybenzamide group may enhance solubility and modulate receptor binding due to its electron-donating substituents.
Properties
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-18-9-10-19(2)21(15-18)17-30-23-8-6-5-7-22(23)29-26(30)13-14-28-27(31)20-11-12-24(32-3)25(16-20)33-4/h5-12,15-16H,13-14,17H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXMTYWKMKVZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid to form the benzimidazole core.
Introduction of the Dimethylbenzyl Group: The benzimidazole core is then alkylated with 2,5-dimethylbenzyl chloride under basic conditions to introduce the dimethylbenzyl group.
Attachment of the Ethyl Linker: The resulting intermediate is reacted with an ethylating agent, such as ethyl bromide, to attach the ethyl linker.
Formation of the Dimethoxybenzamide Moiety: Finally, the compound is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the dimethoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Research indicates that N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-3,4-dimethoxybenzamide possesses several noteworthy biological activities:
- Antitumor Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth. For instance, derivatives of benzodiazoles have shown significant antitumor effects in xenograft models, suggesting that structural modifications can enhance activity against cancer cells.
- Enzyme Inhibition : This compound may act as an inhibitor of various enzymes involved in disease pathways. Studies on similar structures have demonstrated inhibition of histone deacetylases (HDACs), which are crucial in cancer progression and other diseases.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds similar to this compound:
- A study demonstrated that benzodiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The structural modifications were found to enhance their antitumor activity significantly .
- Another research project focused on the inhibitory effects of benzodiazole compounds on HDACs. The findings suggested that these compounds could play a role in cancer therapy by modulating gene expression through epigenetic mechanisms .
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The dimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s 3,4-dimethoxybenzamide group contrasts with the 3-methylbenzamide in , which lacks methoxy groups but includes a hydroxyl-tertiary alcohol moiety.
- Compared to benzimidazole derivatives in (e.g., 2c, 2d), the target compound’s ethyl-linked benzamide introduces conformational flexibility, whereas sulfonamide (2c) or chlorobenzyl (2d) substituents favor rigidity and electronic effects .
Spectroscopic and Physicochemical Properties
Table 3: Comparative Spectroscopic Data
Functional Group Impact :
- The methoxy groups in the target compound would downfield-shift aromatic protons (δ ~3.8 ppm) compared to 2c’s sulfonamide (δ 7.3–7.9 ppm) .
Biological Activity
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.5 g/mol. The compound features a benzodiazole core substituted with a dimethylphenyl group and methoxy groups that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain benzimidazole derivatives had IC50 values ranging from 0.050 µM to 25.30 µM against cancer cells, suggesting potent anticancer activity compared to standard treatments .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been reported to display antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown that modifications in the structure can enhance their effectiveness against these microbes .
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in various biological pathways. For example, similar compounds have been studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of Alzheimer's disease. The binding affinities and stability of these compounds in enzyme complexes have been assessed through molecular dynamics simulations .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study published in 2023 evaluated a series of benzimidazole derivatives for their anticancer properties. The results indicated that modifications at specific positions on the benzene ring significantly influenced their potency against cancer cell lines .
- Antibacterial Activity : Research conducted on related compounds demonstrated effective antibacterial action against multiple strains of bacteria. The findings suggested that the presence of specific functional groups enhanced the overall antimicrobial activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
